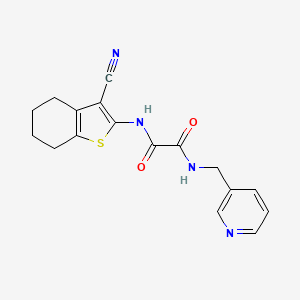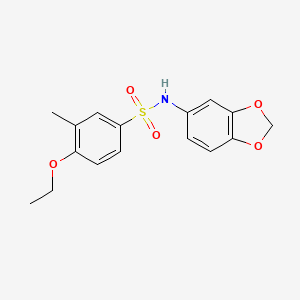
N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide, also known as BDBES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDBES belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, this compound has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. Inflammation is mediated by various signaling pathways, and this compound has been found to suppress the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. Inflammation is characterized by the production of pro-inflammatory cytokines, and this compound has been shown to suppress the production of these cytokines, leading to a reduction in inflammation. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and inflammation, leading to a reduction in neuronal damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method, its diverse biological activities, and its potential therapeutic applications. However, this compound also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Moreover, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to elucidate its biological effects.
Zukünftige Richtungen
There are several future directions for N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide research, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications in other diseases. Moreover, the mechanism of action of this compound needs to be further elucidated to understand its biological effects fully. In conclusion, this compound is a promising compound in medicinal chemistry that has the potential to be developed into novel therapeutics for various diseases.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-4-ethoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a common hallmark of many diseases, and this compound has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, this compound has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-ethoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-20-14-7-5-13(8-11(14)2)23(18,19)17-12-4-6-15-16(9-12)22-10-21-15/h4-9,17H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCFMOKWHLMJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-fluoro-5-methyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4391925.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4391933.png)
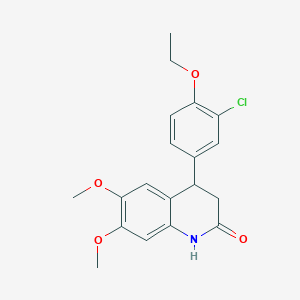
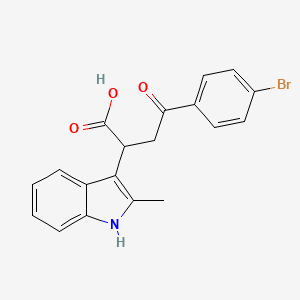
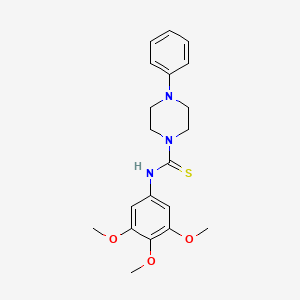
![N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4391965.png)
![N,N-diethyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4391968.png)
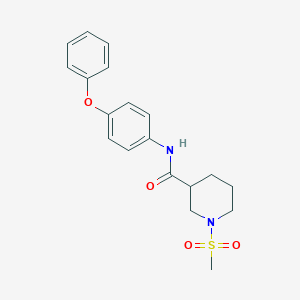
![5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4391988.png)
![methyl 4-chloro-2-{[(3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino}benzoate](/img/structure/B4392003.png)

![{[4-(tert-butylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4392009.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]octahydro-2(1H)-quinoxalinone](/img/structure/B4392013.png)
